molecular formula C15H12N2O2S B506244 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one

2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one

Cat. No.: B506244
M. Wt: 284.3g/mol
InChI Key: OURWHMJWOZLIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazine compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3g/mol

IUPAC Name

2-(4-methoxyanilino)-3,1-benzothiazin-4-one

InChI

InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)16-15-17-13-5-3-2-4-12(13)14(18)20-15/h2-9H,1H3,(H,16,17)

InChI Key

OURWHMJWOZLIBB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.